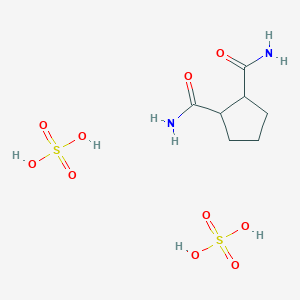![molecular formula C19H19ClN2O3 B12618454 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one CAS No. 920264-47-7](/img/structure/B12618454.png)
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one is a complex organic compound characterized by the presence of a cyclohexanone core substituted with a 3-chloroanilino and a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 3-chloroaniline and 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted cyclohexanone derivatives .
Aplicaciones Científicas De Investigación
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-[anilino-(4-nitrophenyl)methyl]cyclohexan-1-one: Similar structure but lacks the chloro group.
1,3,4-thiadiazole derivatives: Different core structure but similar functional groups.
Uniqueness
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
920264-47-7 |
|---|---|
Fórmula molecular |
C19H19ClN2O3 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
2-[(3-chloroanilino)-(4-nitrophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H19ClN2O3/c20-14-4-3-5-15(12-14)21-19(17-6-1-2-7-18(17)23)13-8-10-16(11-9-13)22(24)25/h3-5,8-12,17,19,21H,1-2,6-7H2 |
Clave InChI |
YCJFPGDAAGVKME-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)


![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)

![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)
![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)
![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)
![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)
![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate](/img/structure/B12618439.png)

![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)
